Scientific Field: Organic Chemistry
Summary of Application: “6-Oxa-2-azaspiro[3.5]nonane” is used in the synthesis of spirocyclic oxetanes, which are considered valuable structural alternatives to ubiquitous morpholine in medicinal chemistry.
Methods of Application: The synthesis starts from the condensation of 3-bromo-2,2-bis (bromomethyl)propan-1-ol with p-tosylamide.
Results or Outcomes: The synthesis resulted in the creation of 2-oxa-7-azaspiro [3.5]nonane.
Scientific Field: Medicinal Chemistry
Scientific Field: Material Science
Summary of Application: Spiro forms of oxazines, which can be synthesized using “6-Oxa-2-azaspiro[3.5]nonane hydrochloride”, find applications as leuco dyes.
Summary of Application: “7-Oxa-2-azaspiro[3.5]nonane Hydrochloride” is used as a reagent in the synthesis of MPS1 kinase inhibitors.
Results or Outcomes: The synthesis of MPS1 kinase inhibitors may be used in anti-cancer treatments.
Scientific Field: Industrial Chemistry
Summary of Application: “6-azaspiro[3.5]nonane hydrochloride” can be produced in large quantities and units.
Summary of Application: “6-Oxa-2-azaspiro[3.5]nonane” is used in the synthesis of a spirocyclic oxetane-fused benzimidazole.
Methods of Application: The synthesis involves converting spirocyclic oxetanes, including “2-oxa-6-azaspiro[3.3]heptane”, into o-cycloalkylaminoacetanilides for oxidative cyclizations using Oxone® in formic acid.
Results or Outcomes: The expanded spirocyclic oxetane successfully gave the [1,2-a] ring-fused benzimidazole.
6-Oxa-2-azaspiro[3.5]nonane hydrochloride is a chemical compound characterized by its unique spirocyclic structure, which consists of both oxygen and nitrogen atoms incorporated into a bicyclic framework. Its molecular formula is , and it has a molecular weight of approximately 163.65 g/mol. The compound is known for its potential applications in medicinal chemistry and organic synthesis due to its structural properties, which may influence biological activity and reactivity in various
The chemical reactivity of 6-Oxa-2-azaspiro[3.5]nonane hydrochloride can be attributed to the presence of the nitrogen atom in the azaspiro structure, which can participate in nucleophilic reactions. It can also undergo various transformations, such as:
The synthesis of 6-Oxa-2-azaspiro[3.5]nonane hydrochloride typically involves several steps, including:
One specific method for synthesizing related compounds involves reacting appropriate starting materials with chloroacetyl chloride followed by cyclization and reduction steps to yield the desired spirocyclic compound .
Interaction studies involving 6-Oxa-2-azaspiro[3.5]nonane hydrochloride focus on its binding affinity and activity against biological targets, such as enzymes or receptors. These studies may include:
Such investigations are crucial for understanding the compound's mechanism of action and therapeutic potential.
Several compounds share structural similarities with 6-Oxa-2-azaspiro[3.5]nonane hydrochloride, each exhibiting unique properties:
Compound Name | CAS Number | Similarity Score | Notable Features |
---|---|---|---|
7-Oxa-2-azaspiro[3.5]nonane hydrochloride | 1417633-09-0 | 0.79 | Variation in the position of oxygen atom |
2-Oxa-7-azaspiro[4.5]decane hydrochloride | 130290-79-8 | 0.79 | Different ring size |
2-Azaspiro[3.3]heptan-6-ol hydrochloride | 1630907-10-6 | 0.74 | Contains an additional hydroxyl group |
Tetrahydro-2H-pyran-4-ylmethanamine | 130290-79-8 | 0.79 | Simple cyclic amine structure |
Methyl-(tetrahydropyran-4-ylmethyl)amine | 439081-52-4 | 0.89 | More saturated structure |
These compounds highlight the diversity within spirocyclic chemistry and underscore the unique characteristics of 6-Oxa-2-azaspiro[3.5]nonane hydrochloride, particularly its nitrogen and oxygen functionalities that may influence its reactivity and biological activity.
Irritant